2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde
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Overview
Description
2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromobenzoyl group attached to the benzofuran ring, along with a formyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde typically involves the following steps:
Bromination: The starting material, benzofuran, undergoes bromination to introduce a bromine atom at the 4-position.
Formylation: The brominated benzofuran is then subjected to formylation to introduce the formyl group at the 5-position.
Benzoylation: Finally, the compound undergoes benzoylation to attach the bromobenzoyl group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The bromine atom in the bromobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(4-Bromobenzoyl)benzoic acid
- 2-Amino-3-(4-bromobenzoyl)benzoic acid
- 5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-(prop-2-yn-1-yloxy)benzaldehyde
Comparison: Compared to these similar compounds, 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde is unique due to the presence of both the benzofuran ring and the formyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
2-(4-bromobenzoyl)-1-benzofuran-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO3/c17-13-4-2-11(3-5-13)16(19)15-8-12-7-10(9-18)1-6-14(12)20-15/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNIVXNXALFJFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383465 |
Source
|
Record name | 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186093-87-8 |
Source
|
Record name | 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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